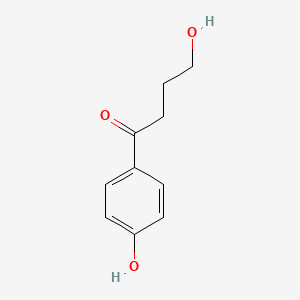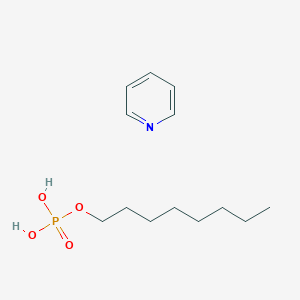
Octyl dihydrogen phosphate;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl dihydrogen phosphate;pyridine is a compound that combines the properties of octyl dihydrogen phosphate and pyridine. Octyl dihydrogen phosphate is an organophosphorus compound, while pyridine is a basic heterocyclic organic compound. This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl dihydrogen phosphate;pyridine typically involves the reaction of octyl alcohol with phosphorus oxychloride to form octyl dihydrogen phosphate. This intermediate is then reacted with pyridine to form the final compound. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Octyl dihydrogen phosphate;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, reduced organophosphorus compounds, and substituted pyridine derivatives.
Scientific Research Applications
Octyl dihydrogen phosphate;pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research explores its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octyl dihydrogen phosphate;pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes. The presence of the pyridine ring allows it to participate in various binding interactions, enhancing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
Isopentenyl diphosphate: A building block for isoprenoid compounds.
Dimethyl phosphate: A simpler organophosphorus compound with different reactivity.
Phosphoric acid derivatives: Various compounds with similar functional groups but different alkyl chains.
Uniqueness
Octyl dihydrogen phosphate;pyridine is unique due to its combination of an octyl chain and a pyridine ring, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where both hydrophobic and basic characteristics are advantageous.
Properties
CAS No. |
114640-18-5 |
|---|---|
Molecular Formula |
C13H24NO4P |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
octyl dihydrogen phosphate;pyridine |
InChI |
InChI=1S/C8H19O4P.C5H5N/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-2-4-6-5-3-1/h2-8H2,1H3,(H2,9,10,11);1-5H |
InChI Key |
DJLVNEFZIHGULU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


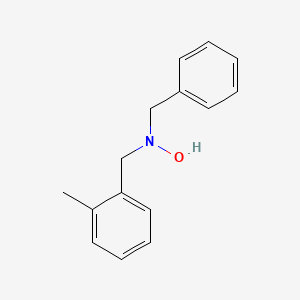
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)

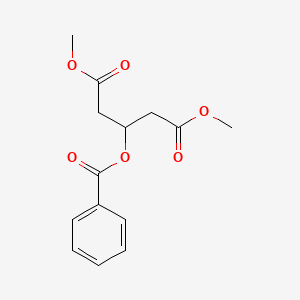
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
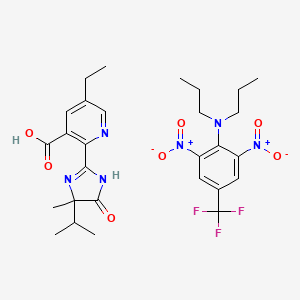

![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
acetic acid](/img/structure/B14306158.png)

